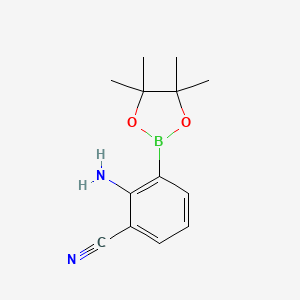

2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a boronic ester group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the borylation of an appropriate precursor. One common method involves the use of a palladium-catalyzed reaction where the precursor compound undergoes borylation in the presence of bis(pinacolato)diboron and a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

化学反応の分析

Types of Reactions

2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific examples are less common in the literature.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate.

Oxidation/Reduction: Specific reagents and conditions would depend on the desired transformation, but could include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

The major products of these reactions are typically biaryl compounds when undergoing Suzuki-Miyaura coupling, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

The compound has shown promising anticancer properties. In a study evaluating various derivatives of benzonitrile, it was found that compounds with similar structural features exhibited significant cytotoxicity against human colorectal carcinoma cell lines. For instance, certain derivatives demonstrated IC50 values lower than the standard drug 5-Fluorouracil (IC50 = 9.99 µM), indicating their potential as effective anticancer agents .

Antimicrobial Properties

Research has highlighted the compound's antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for synthesized derivatives were reported to be as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus, showcasing its effectiveness in combating bacterial infections .

Materials Science

Polymer Chemistry

The boron-containing moiety of 2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile allows for its use in polymer synthesis. Compounds with boron functionality are often utilized to enhance the mechanical properties of polymers or to introduce specific functionalities that can be exploited in drug delivery systems or as sensors .

Chemical Intermediate

Synthesis of Novel Compounds

This compound serves as a versatile building block in the synthesis of other biologically active molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals. For example, it can be used to synthesize more complex structures that may have enhanced biological activity or specificity .

Case Study 1: Anticancer Screening

A series of benzonitrile derivatives were synthesized and evaluated for their anticancer activity against HCT116 cell lines. Among these derivatives, specific compounds exhibited IC50 values significantly lower than that of established chemotherapeutics like 5-Fluorouracil. This suggests that modifications to the benzonitrile framework can yield potent anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, various derivatives were tested against a range of bacterial strains. The results indicated that certain compounds had MIC values comparable to or better than standard antibiotics.

作用機序

The mechanism by which 2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl product .

類似化合物との比較

Similar Compounds

2-Aminopyridine-5-boronic acid pinacol ester: Another boronic ester compound used in similar cross-coupling reactions.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in various borylation reactions.

1-Methylpyrazole-4-boronic acid pinacol ester: Used in the synthesis of heterocyclic compounds through cross-coupling reactions.

Uniqueness

2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its specific structure, which combines an amino group, a nitrile group, and a boronic ester. This combination allows for versatile reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .

生物活性

2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties and mechanisms of action.

Chemical Structure and Properties

The compound features a unique dioxaborolane moiety, which is known for its role in enhancing the pharmacological properties of various drugs. The structural formula can be represented as follows:

Anti-inflammatory Effects

Recent studies have highlighted the compound's anti-inflammatory effects, particularly in relation to the modulation of NF-κB activity. In vitro experiments demonstrated that this compound significantly reduced the lipopolysaccharide (LPS)-induced NF-κB activity in human monocyte cell lines. The results indicated an IC50 value in the picomolar range, showcasing its potency compared to other known anti-inflammatory agents.

Table 1: Comparative Analysis of NF-κB Activity Inhibition

The compound's mechanism involves the activation of formyl peptide receptor 2 (ALX/FPR2), which plays a crucial role in mediating inflammatory responses. Activation of this receptor leads to a decrease in pro-inflammatory cytokine release and promotes resolution pathways in inflammatory conditions.

In Vitro Studies

In a controlled laboratory setting using THP-1 monocyte cell lines:

- Experimental Design : Cells were treated with LPS to induce inflammation and then exposed to varying concentrations of the compound.

- Results : The compound exhibited a dose-dependent reduction in NF-κB-driven luciferase activity, confirming its potential as an anti-inflammatory agent.

In Vivo Studies

Murine models of acute inflammation were employed to assess the in vivo efficacy:

- Model : Mice were subjected to induced peritonitis.

- Findings : Administration of the compound resulted in significant attenuation of paw swelling and inflammatory markers compared to control groups.

特性

IUPAC Name |

2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-15)11(10)16/h5-7H,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWCTPAXVSIGRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。